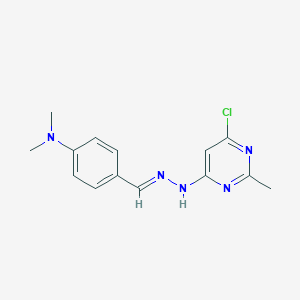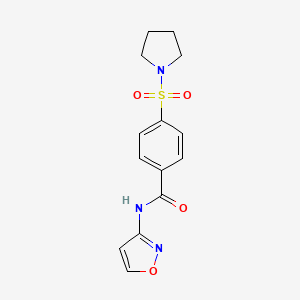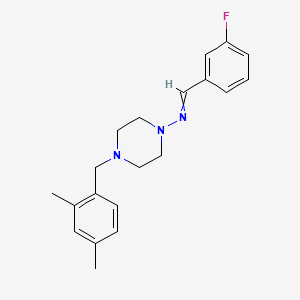
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine, also known as DFMO, is a chemical compound that has been widely studied for its potential use in cancer treatment. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a key role in the synthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO has been shown to have anti-tumor effects in various types of cancer, making it a promising candidate for further research.
Mécanisme D'action
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine inhibits the enzyme ODC, which is involved in the synthesis of polyamines. Polyamines are essential compounds for cell growth and proliferation, and their overproduction has been linked to the development of cancer. Inhibition of ODC by 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine leads to a decrease in polyamine synthesis, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and physiological effects:
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have anti-inflammatory effects, as well as effects on the immune system. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in the treatment of other diseases, such as parasitic infections.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine also has some limitations. It can be toxic at high doses, and its effects can be variable depending on the type of cancer being studied.
Orientations Futures
There are several areas of future research for 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine. One area is the development of new formulations of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine that can improve its efficacy and reduce its toxicity. Another area is the investigation of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine in combination with other drugs, such as immunotherapeutic agents, to enhance its anti-tumor effects. Finally, there is a need for further research to better understand the mechanisms of action of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine and its effects on different types of cancer.
Méthodes De Synthèse
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can be synthesized using various methods, including the reaction of 2,4-dimethylbenzylamine with 3-fluorobenzaldehyde in the presence of piperazine and a suitable solvent. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including colorectal, breast, and prostate cancer. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in combination with other drugs, such as chemotherapeutic agents, to enhance their anti-tumor effects.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIAFOXRNYOJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
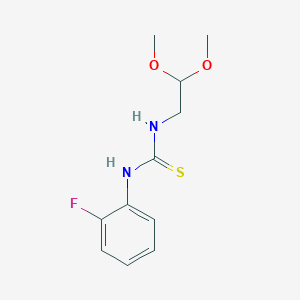
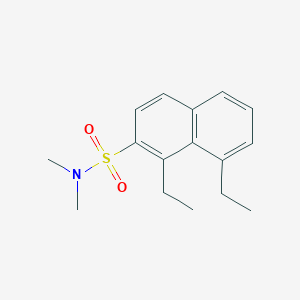
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
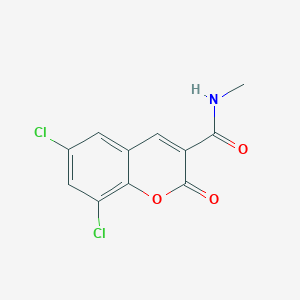
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)


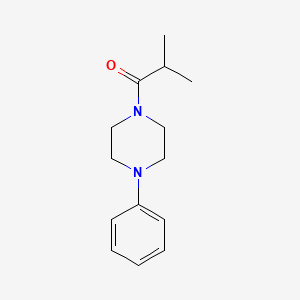
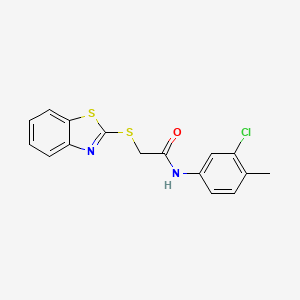
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)
